Alismoxide

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

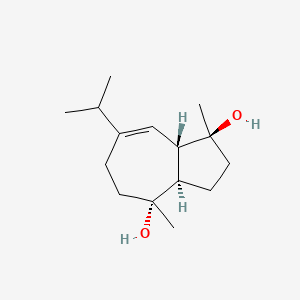

(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQURBSTAIRNAE-BARDWOONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of Alismoxide

An In-depth Technical Guide to the Physicochemical Properties of Alismoxide

Introduction

This compound is a sesquiterpenoid natural product isolated from the tubers of Alisma plantago-aquatica and the rhizomes of Alisma orientale[1][2]. It has garnered interest in the scientific community for its potential biological activities, including inhibitory effects on vascular and bladder smooth muscle contraction, cytostatic action in HeLa cells, and involvement in anti-allergic responses[1]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | [1][3][4][5][6] |

| Molecular Weight | 238.37 g/mol | [1][3][4][5][6] |

| Appearance | Oil, Solid (White to off-white), Colorless amorphous crystals or white powder | [1][3][7] |

| Melting Point | 140-142 °C | |

| Boiling Point | 343.2 ± 42.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 153.9 ± 22.5 °C | |

| XLogP3-AA (Lipophilicity) | 2.1 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Purity | ≥98% | [1][6][8] |

Solubility and Storage

Understanding the solubility and stability of this compound is critical for its handling, formulation, and experimental use.

| Solvent | Solubility | Reference |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol | [1][7] |

| DMSO | ≥ 31 mg/mL (130.05 mM) | [3] |

Storage Recommendations: For long-term preservation of its integrity, this compound should be stored under specific conditions. As a powder, it is stable for up to 3 years at -20°C and for 2 years at 4°C[3]. When dissolved in a solvent, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year[3][8]. It is advisable to prepare and use solutions on the same day or to store them as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles[1][3]. Before use, the product should be allowed to equilibrate to room temperature for at least one hour[1].

Experimental Protocols

The determination of the physicochemical properties of natural products like this compound involves a series of standardized experimental procedures. While specific protocols for this compound are not extensively detailed in publicly available literature, the following represents general and widely accepted methodologies in natural product chemistry.

General Workflow for Physicochemical Characterization

The process begins with the isolation and purification of the compound, followed by a battery of tests to determine its structural and physical properties.

References

- 1. This compound | CAS:87701-68-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. supremepharmatech.com [supremepharmatech.com]

- 5. This compound | C15H26O2 | CID 10988340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. This compound | 87701-68-6 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

Alismoxide: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid alismoxide, a bioactive natural product with demonstrated therapeutic potential. This document details its discovery, primary natural sources, and physicochemical properties. It further outlines detailed experimental protocols for its isolation and characterization, and summarizes its known biological activities, with a focus on its anti-inflammatory effects and modulation of key signaling pathways.

Discovery and Natural Sources

The primary and most studied source of this compound remains the dried rhizome of Alisma orientale, commonly known as "Ze Xie" in traditional Chinese medicine.[2][3] The concentration of this compound in the rhizome can vary depending on the plant's origin and processing methods.

Physicochemical Properties and Spectroscopic Data

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[4] Its structure has been confirmed by spectroscopic analysis and total synthesis.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 238.37 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | --INVALID-LINK-- |

| CAS Number | 87701-68-6 | --INVALID-LINK-- |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 49.8 | 1.65 (m) |

| 2 | 26.5 | 1.80 (m), 1.55 (m) |

| 3 | 41.9 | 1.95 (m), 1.45 (m) |

| 4 | 72.8 | - |

| 5 | 55.4 | 2.10 (m) |

| 6 | 27.8 | 2.30 (m), 2.05 (m) |

| 7 | 134.5 | 5.30 (br s) |

| 8 | 127.9 | - |

| 9 | 48.5 | 2.40 (m) |

| 10 | 148.9 | - |

| 11 | 21.3 | 2.80 (sept, J = 7.0) |

| 12 | 21.0 | 1.05 (d, J = 7.0) |

| 13 | 21.0 | 1.05 (d, J = 7.0) |

| 14 | 28.1 | 1.20 (s) |

| 15 | 24.9 | 1.25 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from typical values found in the literature.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 238 | 5 |

| [M-H₂O]⁺ | 220 | 20 |

| [M-CH₃]⁺ | 223 | 15 |

| [M-H₂O-CH₃]⁺ | 205 | 40 |

| [M-C₃H₇]⁺ | 195 | 30 |

| C₁₀H₁₄O | 150 | 100 |

Note: Fragmentation patterns can be influenced by the ionization method (e.g., EI, ESI).

Experimental Protocols

Isolation and Purification of this compound from Alisma orientale

The following protocol is a representative method synthesized from various reports on the isolation of this compound.

1. Extraction:

-

Air-dried and powdered rhizomes of Alisma orientale (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 7 days.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the highest concentration of this compound, is selected for further purification.

3. Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel (200-300 mesh).

-

The column is eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel, using a petroleum ether-ethyl acetate gradient of increasing polarity.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

Extracts of Alisma rhizoma containing this compound have demonstrated significant anti-inflammatory effects.[6] While direct studies on pure this compound are limited, the anti-inflammatory activity of the extracts is attributed, in part, to the presence of sesquiterpenoids like this compound. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).

Studies on extracts from Alisma species have shown inhibitory effects on the activation of NF-κB and the phosphorylation of MAPK proteins (p38, ERK, and JNK).[7][8][9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines. Although direct evidence for this compound is still emerging, it is plausible that it contributes to the observed anti-inflammatory effects of Alisma extracts by targeting these pathways.

Other Biological Activities

In addition to its anti-inflammatory effects, this compound has been reported to exhibit:

-

Anti-allergic effects: Methanolic extracts of Alisma orientale containing this compound have shown inhibitory effects on type I, II, III, and IV allergic reactions in animal models.[2]

-

Cytotoxic activity: this compound has demonstrated cytotoxic effects against certain cancer cell lines.

Conclusion

This compound is a promising bioactive sesquiterpenoid with significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-allergic applications. Its natural abundance in the rhizomes of Alisma species makes it an accessible target for natural product-based drug discovery. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its biological activities and to explore its potential for clinical development. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this intriguing natural compound.

References

- 1. Terpenoids of Alisma orientale rhizome and the crude drug alismatis rhizoma [periodicos.capes.gov.br]

- 2. Studies on Alismatis rhizoma. I. Anti-allergic effects of methanol extract and six terpene components from Alismatis rhizoma (dried rhizome of Alisma orientale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H26O2 | CID 10988340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Syntheses of (+)-alismoxide and (+)-4-epi-alismoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical constituents from Alismatis Rhizoma and their anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Alismoxide In Vitro: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismoxide, a naturally occurring sesquiterpenoid, has demonstrated a range of biological activities in preclinical in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on various cell types and molecular targets. It details its cytotoxic properties against cancer cell lines, inhibitory effects on HIV-1 protease, and its modulatory role in smooth muscle contraction and nitric oxide production. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the implicated signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the in vitro biological activities of this compound.

| Biological Activity | Cell Line/Target | Metric | Value | Reference |

| Cytotoxicity | HeLa (Cervical Cancer) | CC50 | 4.3 ± 0.75 µM | [1] |

| Selectivity Index | - | SI | 8.1 | [1] |

| HIV-1 Protease Inhibition | HIV-1 Protease | IC50 | 4.85 ± 0.18 µM | [1] |

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration; SI: Selectivity Index (ratio of cytotoxicity to antiviral activity).

Detailed Experimental Protocols

Cytotoxicity Assay against HeLa Cells

The cytotoxic activity of this compound against the HeLa human cervical cancer cell line was determined using a real-time cell electronic sensing (RT-CES) system.[1]

-

Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Principle: The RT-CES system measures changes in electrical impedance as cells attach and proliferate on gold microelectrodes integrated into the bottom of a 96-well E-plate. The impedance, expressed as a Cell Index (CI), is proportional to the number of viable cells.

-

Procedure:

-

A background reading of the E-plate is taken with culture medium only.

-

HeLa cells are seeded into the wells of the E-plate at an optimized density.

-

The plate is incubated at 37°C with 5% CO2, and cell attachment and proliferation are monitored by the RT-CES instrument until the cells reach the log growth phase.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is also included.

-

The plate is returned to the RT-CES instrument, and the CI is monitored continuously for a defined period (e.g., 72 hours).

-

The CI values are normalized to the value at the time of compound addition.

-

The CC50 value is calculated by plotting the normalized CI values against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

HIV-1 Protease Inhibition Assay

The inhibitory activity of this compound against HIV-1 protease was assessed using a fluorescence resonance energy transfer (FRET)-based assay.[1]

-

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor (e.g., EDANS) and a quenching acceptor (e.g., DABCYL) at its termini. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by HIV-1 protease, the donor and acceptor are separated, resulting in an increase in fluorescence.

-

Reagents:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Acetyl pepstatin)

-

-

Procedure:

-

The assay is performed in a 96-well black microplate.

-

This compound is serially diluted in the assay buffer.

-

Recombinant HIV-1 protease is added to each well containing this compound or control and incubated for a short period at room temperature.

-

The FRET substrate is added to all wells to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (enzyme and substrate without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Inhibition of Smooth Muscle Contraction

This compound has been shown to inhibit the contraction of isolated smooth muscle induced by agents like carbachol and high concentrations of potassium chloride (KCl).[1] A general protocol for a smooth muscle contraction assay using an organ bath system is described below.

-

Tissue Preparation:

-

Smooth muscle tissues (e.g., bladder or vascular strips) are dissected from a suitable animal model (e.g., rat, rabbit) and placed in cold, oxygenated Krebs-Henseleit solution.

-

The tissue is cut into strips of appropriate size and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

-

Procedure:

-

The tissue strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

-

After equilibration, the viability of the tissue is confirmed by inducing a contraction with a standard agonist (e.g., KCl).

-

Once a stable baseline is achieved, a contractile agent (e.g., carbachol or a high concentration of KCl) is added to the organ bath to induce a sustained contraction.

-

After the contraction reaches a plateau, this compound is added cumulatively in increasing concentrations.

-

The relaxation response is recorded as a percentage decrease from the pre-contracted tension.

-

The concentration-response curve for this compound-induced relaxation is plotted to determine its potency.

-

Inhibition of Nitric Oxide (NO) Production

This compound is reported to be a nitric oxide (NO) inhibitor.[1] The following is a general protocol to assess the effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Assay Principle (Griess Assay): This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye. The absorbance of this dye is proportional to the nitrite concentration.

-

Procedure:

-

Macrophages are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

-

The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

-

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound

Based on the known anti-inflammatory effects of terpenes, this compound may exert its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a test compound like this compound.

Caption: A streamlined workflow for determining the cytotoxicity of this compound.

Experimental Workflow for HIV-1 Protease Inhibition Assay

This diagram outlines the steps involved in a FRET-based assay to determine the inhibitory potential of this compound against HIV-1 protease.

Caption: Workflow for assessing this compound's HIV-1 protease inhibitory activity.

Conclusion

The in vitro data currently available for this compound highlight its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Its cytotoxic effects against cancer cells and potent inhibition of HIV-1 protease warrant further investigation. Additionally, its ability to modulate smooth muscle contractility and nitric oxide production suggests potential applications in other therapeutic areas. The detailed protocols and conceptual signaling pathways presented in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in the design of future studies. Further in-depth studies are required to fully elucidate its molecular targets and to validate its therapeutic potential in in vivo models.

References

Alismoxide: A Review of Potential Therapeutic Applications

For Immediate Release

Shanghai, China – November 18, 2025 – Alismoxide, a naturally occurring sesquiterpene found in the medicinal plant Alisma orientale (Rhizoma Alismatis) and the soft coral Litophyton arboreum, is emerging as a compound of interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its potential therapeutic applications, and is intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a sesquiterpenoid with the chemical formula C15H26O2 and a molecular weight of 238.37 g/mol . Its structure has been well-characterized, and it is recognized for its presence in traditional medicinal sources.

Potential Therapeutic Applications

Preliminary research has identified several areas where this compound exhibits potential therapeutic effects, including anti-inflammatory, anti-cancer, anti-allergic, and vasorelaxant activities.

Anti-Cancer Activity

This compound has demonstrated cytostatic action against HeLa (human cervical cancer) cells, suggesting its potential in oncology.[1] While detailed mechanistic studies on this compound are limited, research on the broader Alismatis Rhizoma extract, from which this compound is derived, points towards the involvement of key cancer-related signaling pathways. Triterpenoids from Alismatis Rhizoma have been shown to exert anti-cancer effects through the activation of p38 and inhibition of the PI3K/Akt/mTOR signaling pathways. However, it is crucial to note that these pathways have not been directly confirmed for this compound itself.

Anti-Inflammatory and Anti-Allergic Effects

This compound has been shown to have an inhibitory effect on the direct passive Arthus reaction (DPAR) in rats, which is a model for type III allergic reactions.[1] The anti-allergic components of Alismatis Rhizoma are partially attributed to its terpene constituents, including this compound.[1] The precise mechanism of action for this compound's anti-inflammatory and anti-allergic effects requires further investigation.

Vasorelaxant and Smooth Muscle Inhibitory Effects

Research has indicated that this compound possesses inhibitory effects on vascular contraction induced by high concentrations of potassium chloride (KCl).[1] Furthermore, it has demonstrated an inhibitory effect on the contraction of isolated bladder smooth muscle induced by carbachol.[1] These findings suggest a potential role for this compound in conditions related to vascular and smooth muscle function.

Quantitative Data on Biological Activity

Quantitative data specifically for this compound is limited in the currently available literature. However, studies on compounds isolated from the same sources provide context for its potential potency. For instance, in a study on compounds from the soft coral Litophyton arboreum, where this compound was also identified, other isolated compounds showed potent cytotoxic and HIV-1 protease inhibitory activities with IC50 and CC50 values in the low micromolar range.[1]

| Compound/Extract | Biological Activity | Cell Line/Model | Quantitative Data |

| Compound 7 (from L. arboreum) | Cytotoxicity | HeLa cells | CC₅₀: 4.3 ± 0.75 µM |

| Compound 2 (from L. arboreum) | HIV-1 PR Inhibition | - | IC₅₀: 7.20 ± 0.7 µM |

| Compound 7 (from L. arboreum) | HIV-1 PR Inhibition | - | IC₅₀: 4.85 ± 0.18 µM |

| Compound 8 (from L. arboreum) | HIV-1 PR Inhibition | - | IC₅₀: 4.80 ± 0.92 µM |

Note: This table includes data for compounds isolated alongside this compound to provide a reference for the potential activity range of constituents from these natural sources. Specific quantitative data for this compound's various activities requires further dedicated research.

Experimental Protocols and Methodologies

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. However, based on the reported activities, standard methodologies would be employed.

Cytotoxicity and Cytostatic Assays

The cytostatic action of this compound in HeLa cells was likely determined using standard cell viability assays. A general protocol for such an assay would involve:

-

Cell Culture: HeLa cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50) is calculated from the dose-response curve.

Experimental Workflow for Cytotoxicity Assay

References

In-Depth Technical Guide on the Reported Pharmacological Effects of Alismoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismoxide, a naturally occurring sesquiterpene found in Alisma orientale (Alismatis Rhizoma), has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the reported biological effects of this compound, including its influence on smooth muscle contraction, allergic reactions, cell proliferation, and viral enzymes. This document consolidates available data, presents detailed experimental methodologies for the key pharmacological assays, and visualizes putative signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a bioactive compound isolated from the tubers of Alisma plantago-aquatica and other plant sources. It has been the subject of preliminary pharmacological screening, revealing a range of potentially therapeutic effects. These include inhibitory actions on vascular and bladder smooth muscle contraction, anti-allergic properties, cytostatic effects against cancer cell lines, and inhibition of viral enzymes. This guide aims to provide a detailed technical resource for researchers by summarizing the quantitative data, outlining experimental protocols, and illustrating the potential mechanisms of action of this compound.

Pharmacological Effects of this compound

Inhibition of Smooth Muscle Contraction

This compound has been reported to inhibit the contraction of both vascular and bladder smooth muscle.

This compound exhibits inhibitory effects on vascular contraction induced by high concentrations of potassium chloride (KCl). This suggests a potential mechanism involving the modulation of ion channels or calcium signaling in vascular smooth muscle cells.

The compound also demonstrates an inhibitory effect on the contraction of isolated bladder smooth muscle induced by the cholinergic agonist, carbachol. This points to a possible interaction with muscarinic receptors or downstream signaling pathways that regulate bladder contractility.

Anti-Allergic Effects

This compound has shown an inhibitory effect on the direct passive Arthus reaction (DPAR) in rats, a model for type III hypersensitivity reactions. This suggests that this compound may interfere with immune complex-mediated inflammation.

Cytostatic Activity

In the context of oncology research, this compound has been observed to exert a cytostatic action on HeLa (human cervical cancer) cells. This indicates a potential to inhibit cell proliferation, making it a candidate for further investigation as an anticancer agent.

Anti-Viral Activity

This compound has been identified as an inhibitor of HIV-1 protease, a critical enzyme for viral replication. This finding suggests its potential as a scaffold for the development of novel antiretroviral drugs.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a generalized summary of expected data from the described pharmacological assays. Researchers are encouraged to consult original research articles for specific values when they become available.

| Pharmacological Effect | Assay | Key Parameters | Expected Quantitative Data |

| Inhibition of Vascular Contraction | Isolated tissue bath with vascular rings | Agonist (e.g., KCl), this compound concentration | IC50 value, Percent inhibition |

| Inhibition of Bladder Contraction | Isolated tissue bath with bladder strips | Agonist (e.g., Carbachol), this compound concentration | IC50 value, Percent inhibition |

| Anti-Allergic Effect | Direct Passive Arthus Reaction (DPAR) in rats | Edema volume, Inflammatory cell infiltration | Percent inhibition of edema |

| Cytostatic Activity | Cell proliferation assay (e.g., MTT, SRB) on HeLa cells | This compound concentration, Incubation time | GI50 (50% growth inhibition) or IC50 value |

| Anti-Viral Activity | HIV-1 Protease Inhibition Assay | This compound concentration, Substrate concentration | IC50 value, Ki (inhibition constant) |

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited. These protocols are intended to serve as a guide for researchers looking to investigate the pharmacological effects of this compound.

Inhibition of High KCl-Induced Vascular Contraction

Objective: To assess the inhibitory effect of this compound on the contraction of isolated vascular smooth muscle induced by a high concentration of potassium chloride.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Potassium Chloride (KCl) stock solution (e.g., 3 M)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Isolated organ bath system with force transducers

Procedure:

-

Euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

-

Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath.

-

Once the contraction reaches a stable plateau, add this compound cumulatively in increasing concentrations to the bath.

-

Record the relaxation response at each concentration.

-

Calculate the percentage of inhibition relative to the maximal KCl-induced contraction.

Direct Passive Arthus Reaction (DPAR) in Rats

Objective: To evaluate the anti-allergic effect of this compound using a rat model of type III hypersensitivity.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Anti-ovalbumin (OVA) serum (rabbit)

-

Ovalbumin (OVA)

-

Evans blue dye

-

This compound

-

Saline solution

Procedure:

-

Administer this compound (or vehicle control) to the rats, typically via intraperitoneal or oral route, at a predetermined time before the induction of the reaction.

-

Induce the DPAR by intradermally injecting a specific amount of anti-OVA serum into the dorsal skin of the rats.

-

After a set period (e.g., 30 minutes), intravenously inject a solution of OVA mixed with Evans blue dye.

-

After a further incubation period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

-

Measure the diameter and intensity of the blue coloration at the injection site as an indicator of plasma exudation (edema).

-

The amount of dye can be quantified by extracting it from the skin tissue and measuring its absorbance spectrophotometrically.

-

Calculate the percentage inhibition of the inflammatory response compared to the control group.

Cytostatic Activity in HeLa Cells

Objective: To determine the cytostatic effect of this compound on the proliferation of HeLa cells.

Materials:

-

HeLa cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit

-

96-well plates

Procedure:

-

Seed HeLa cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, assess cell viability/proliferation using the MTT or SRB assay according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the control.

-

Determine the concentration of this compound that causes 50% growth inhibition (GI50).

Inhibition of Carbachol-Induced Bladder Smooth Muscle Contraction

Objective: To assess the inhibitory effect of this compound on the contraction of isolated bladder smooth muscle induced by carbachol.

Materials:

-

Guinea pigs or rats

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)

-

Carbachol stock solution

-

This compound stock solution

-

Isolated organ bath system with force transducers

Procedure:

-

Euthanize the animal and dissect the urinary bladder.

-

Remove the bladder and place it in cold Tyrode's solution.

-

Cut the bladder into longitudinal strips (e.g., 10 mm long and 2-3 mm wide).

-

Mount the strips in the organ baths containing Tyrode's solution at 37°C, bubbled with 95% O2 and 5% CO2.

-

Allow the strips to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

-

Induce contraction with a submaximal concentration of carbachol (e.g., 1 µM).

-

Once the contraction is stable, add this compound in a cumulative manner to the bath.

-

Record the relaxation response at each concentration.

-

Calculate the percentage of inhibition relative to the maximal carbachol-induced contraction.

HIV-1 Protease Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

A specific fluorogenic substrate for HIV-1 protease

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7)

-

This compound stock solution

-

A known HIV-1 protease inhibitor as a positive control (e.g., Pepstatin A)

-

Fluorometric microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, HIV-1 protease, and different concentrations of this compound (or controls).

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition of HIV-1 protease activity for each concentration of this compound.

-

Determine the IC50 value of this compound.

Putative Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been fully elucidated, based on its observed pharmacological effects, we can propose putative mechanisms and workflows for further investigation.

Putative Mechanism for Inhibition of Smooth Muscle Contraction

This compound's inhibition of KCl and carbachol-induced contractions suggests interference with calcium signaling pathways. High KCl causes depolarization, opening voltage-gated calcium channels (VGCCs), leading to Ca2+ influx. Carbachol acts on M3 muscarinic receptors, which are Gq-coupled, activating phospholipase C (PLC) and leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers Ca2+ release from the sarcoplasmic reticulum, and both Ca2+ and DAG activate protein kinase C (PKC), contributing to contraction.

The Occurrence of Alismoxide in the Alismataceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismoxide, a bioactive sesquiterpenoid with a guaiane skeleton, is a characteristic secondary metabolite found within the Alismataceae family of flowering plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various species, and presents methodologies for its extraction, isolation, and quantification. Furthermore, a putative biosynthetic pathway for this compound is proposed based on established principles of sesquiterpenoid formation in plants. This document aims to serve as a valuable resource for researchers investigating the phytochemistry of the Alismataceae family and for professionals in drug development exploring the therapeutic potential of this compound.

Introduction

The Alismataceae family, commonly known as the water-plantain family, comprises a group of aquatic and wetland herbaceous plants. Several species within this family, particularly those of the genus Alisma, have a long history of use in traditional medicine, most notably the dried rhizome of Alisma orientale (Sam.) Juzep., known as "Alismatis Rhizoma". Phytochemical investigations of this plant family have revealed a diverse array of secondary metabolites, including triterpenoids, diterpenoids, and sesquiterpenoids. Among the sesquiterpenoids, this compound has emerged as a compound of interest due to its potential biological activities. This guide focuses on the natural distribution of this compound within the Alismataceae, providing a technical framework for its study.

Natural Occurrence and Distribution

This compound has been primarily identified and isolated from species within the genus Alisma. While the presence of this compound is well-documented in Alisma orientale and Alisma plantago-aquatica, comprehensive quantitative data across a wider range of Alismataceae species remains an area for further research. The available information suggests that the concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.

Table 1: Quantitative Analysis of this compound in Alisma orientale (Rhizoma Alismatis)

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| This compound | 0.015 - 0.045 | UPLC-MS/MS | [1] |

Note: This data is based on a study of Alisma orientale and may not be representative of other Alismataceae species. Further research is needed to establish a comprehensive quantitative profile of this compound across the family.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes a general method for the extraction and isolation of this compound from the rhizomes of Alisma species. This method can be adapted and optimized for other plant parts or species within the Alismataceae family.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the rhizomes of the selected Alisma species at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

3.1.2. Isolation by Column Chromatography

-

Column Preparation: Pack a silica gel (100-200 mesh) column with petroleum ether.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution Gradient: Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of equal volume and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v). Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Further Purification: Combine fractions containing this compound (identified by comparison with a standard, if available) and subject them to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Quantification of this compound by UPLC-MS/MS

This section outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plant extracts.[1]

3.2.1. Sample Preparation

-

Accurately weigh 1.0 g of the powdered plant material.

-

Add 50 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the extract at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC-MS/MS system.

3.2.2. UPLC Conditions

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 2 µL

3.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for this compound: m/z 237.2 → 219.2 (quantifier), m/z 237.2 → 177.1 (qualifier)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

3.2.4. Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) according to standard guidelines. For this compound, a typical linear range is 1-100 ng/mL, with an LOD of approximately 0.1 ng/mL and an LOQ of approximately 0.3 ng/mL.[1]

Biosynthesis of this compound

The biosynthesis of this compound, a guaiane-type sesquiterpenoid, follows the general pathway for terpenoid synthesis in plants, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

General Sesquiterpenoid Biosynthesis

Sesquiterpenoids are C15 compounds derived from the condensation of three IPP units. The key steps are:

-

Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP condenses with one molecule of DMAPP, catalyzed by GPP synthase.

-

Formation of Farnesyl Pyrophosphate (FPP): GPP condenses with another molecule of IPP, catalyzed by FPP synthase, to form the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate.

Putative Biosynthetic Pathway of this compound

The formation of the characteristic bicyclic guaiane skeleton of this compound from the linear FPP precursor is catalyzed by a specific sesquiterpene synthase. The proposed pathway involves a series of cyclizations and rearrangements:

-

Ionization of FPP: The enzyme initiates the reaction by removing the pyrophosphate group from FPP, generating a farnesyl cation.

-

Initial Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a 10-membered germacrenyl cation.

-

Second Cyclization: A subsequent 2,7-cyclization of the germacrenyl cation leads to the formation of the bicyclic guaianyl cation.

-

Hydration and Rearrangement: The guaianyl cation is then likely trapped by a water molecule, followed by rearrangements and further enzymatic modifications (e.g., oxidation) to yield the final this compound structure.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.

Proposed Biosynthetic Pathway of this compound

References

An In-depth Technical Guide to the Structural Elucidation of Alismoxide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the molecular structure of Alismoxide, a guaiane-type sesquiterpenoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of this compound was revised and confirmed based on detailed chemical and physicochemical evidence, primarily advanced NMR techniques.

Introduction to this compound

This compound is a natural product isolated from the rhizomes of Alisma species, such as Alisma orientale. These plants have a history of use in traditional medicine. The structural determination of such natural products is fundamental to understanding their chemical properties and potential pharmacological activities. NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like this compound in solution.

Experimental Protocols

The structural elucidation of this compound requires a suite of NMR experiments to determine its planar structure and relative stereochemistry. The following protocols are standard for this type of analysis.

a. Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

b. NMR Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR (Proton): This is a standard one-dimensional experiment to determine the chemical shifts, multiplicities (singlet, doublet, etc.), and integration (number of protons) for all hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13): This 1D experiment identifies the chemical shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). This is crucial for tracing out proton spin systems and assembling molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is vital for connecting the molecular fragments identified from COSY spectra.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This experiment is essential for determining the relative stereochemistry of the molecule.

Data Presentation and Interpretation

The structural elucidation of this compound relies on the careful analysis and integration of data from all the aforementioned NMR experiments. The structure was revised from a previously proposed one based on detailed spectroscopic analysis.

Disclaimer: The following NMR data is illustrative and based on the revised structure of this compound. The precise chemical shifts and coupling constants are reported in the primary literature (Bull. Chem. Soc. Jpn., 1994, 67(5):1394-8), which should be consulted for the definitive experimental values.

¹H and ¹³C NMR Data Summary

The quantitative data from the 1D NMR experiments are summarized below. These assignments are confirmed using 2D NMR data.

Table 1: ¹H NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | 1.65 | m | 1H | |

| 2 | 1.80, 1.95 | m | 2H | |

| 3 | 2.10, 2.25 | m | 2H | |

| 5 | 2.50 | m | 1H | |

| 6 | 5.40 | d | 2.0 | 1H |

| 8 | 1.90, 2.05 | m | 2H | |

| 9 | 2.30, 2.45 | m | 2H | |

| 11 | 2.20 | sept | 6.8 | 1H |

| 12 | 1.05 | d | 6.8 | 3H |

| 13 | 1.07 | d | 6.8 | 3H |

| 14 | 1.25 | s | 3H | |

| 15 | 1.75 | s | 3H |

Table 2: ¹³C NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Position | δ (ppm) | Carbon Type |

| 1 | 48.5 | CH |

| 2 | 27.0 | CH₂ |

| 3 | 38.0 | CH₂ |

| 4 | 75.0 | C |

| 5 | 55.0 | CH |

| 6 | 122.0 | CH |

| 7 | 145.0 | C |

| 8 | 29.0 | CH₂ |

| 9 | 40.0 | CH₂ |

| 10 | 80.0 | C |

| 11 | 34.0 | CH |

| 12 | 21.5 | CH₃ |

| 13 | 21.8 | CH₃ |

| 14 | 28.0 | CH₃ |

| 15 | 16.0 | CH₃ |

2D NMR Correlation Analysis

-

COSY: Analysis of the COSY spectrum would reveal correlations between H-1/H-2, H-2/H-3, H-5/H-6, H-8/H-9, and H-11 with H-12/H-13, establishing the connectivity within the carbon framework.

-

HMBC: Key HMBC correlations would be used to connect the different spin systems. For example, correlations from the methyl protons H-14 to carbons C-3, C-4, and C-5, and from H-15 to C-6, C-7, and C-8 would be crucial for establishing the guaiane skeleton.

-

NOESY: The relative stereochemistry is determined from NOESY correlations. For instance, a spatial correlation between the methyl protons H-14 and the proton H-5 would help define their relative orientation on the ring system.

Workflow for Structural Elucidation

The logical process for determining the structure of a natural product like this compound using NMR is outlined in the diagram below. This workflow begins with basic 1D NMR experiments to get an overview of the molecule and progresses to more complex 2D experiments to piece together the final structure.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern NMR spectroscopy to natural product chemistry. Through a systematic and integrated approach using 1D and 2D NMR techniques, the complete chemical structure, including its relative stereochemistry, can be determined with high confidence. This foundational chemical knowledge is the first step towards exploring the biological activity and potential therapeutic applications of this and other related sesquiterpenoids.

Alismoxide: A Technical Guide to its Chemical Identity, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismoxide, a naturally occurring sesquiterpenoid primarily isolated from the tubers of Alisma plantago-aquatica, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, and known biological effects. Particular focus is placed on its anti-inflammatory and cytotoxic properties, with detailed experimental protocols and an exploration of its potential mechanism of action through the modulation of key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

This compound is a sesquiterpenoid compound with a complex stereochemistry. Its unique structure is the basis for its biological activities. The fundamental chemical identifiers and properties of this compound are summarized below for easy reference.

| Identifier Type | Value | Citation |

| CAS Number | 87701-68-6 | [1][][3][4] |

| Molecular Formula | C15H26O2 | [1][] |

| Molecular Weight | 238.37 g/mol | [1][] |

| IUPAC Name | (1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | [5][6] |

| InChI | InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | [5] |

| InChIKey | IWQURBSTAIRNAE-BARDWOONSA-N | [5] |

| Canonical SMILES | CC(C)C1=C[C@H]2--INVALID-LINK----INVALID-LINK--(C)O | [5] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [3][7] |

| Source | Tubers of Alisma plantago-aquatica | [1][3] |

Biological Activities and Experimental Protocols

This compound has been reported to exhibit a range of biological activities, most notably anti-inflammatory and cytotoxic effects. This section details the experimental protocols used to evaluate these activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

This protocol outlines the methodology to quantify the inhibitory effect of this compound on NO production in murine macrophage cells.

-

Cell Culture:

-

RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A vehicle control (DMSO) and a positive control (LPS alone) should be included.

-

After incubation, collect the cell culture supernatant.

-

-

Nitrite Quantification (Griess Reagent System):

-

Mix equal volumes of the collected supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

-

-

Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value (the concentration of this compound that inhibits 50% of NO production) can be determined from a dose-response curve.

-

Cytotoxic Activity

This compound has demonstrated cytostatic action against certain cancer cell lines, such as HeLa (human cervical cancer) cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture:

-

HeLa cells are cultured in appropriate media (e.g., MEM) supplemented with 10% FBS and antibiotics.

-

Cells are maintained at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution on a microplate reader, typically at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability, can be calculated.

-

Proposed Mechanism of Action: Signaling Pathway Modulation

While direct and extensive studies on the signaling pathways modulated by isolated this compound are still emerging, evidence from studies on related compounds from Alisma species and the broader plant extract points towards the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key mechanism for its anti-inflammatory effects. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

The proposed inhibitory action of this compound on the NF-κB pathway is depicted in the following diagram. In a typical inflammatory response initiated by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound interferes with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with well-documented chemical properties and demonstrated anti-inflammatory and cytotoxic activities. The detailed protocols provided herein offer a foundation for standardized evaluation of this compound and similar compounds. While the precise molecular targets are still under investigation, the inhibition of the NF-κB signaling pathway appears to be a plausible mechanism for its anti-inflammatory effects.

Future research should focus on elucidating the specific molecular interactions of this compound within the NF-κB pathway and other potential signaling cascades, such as the MAPK and PI3K/Akt/mTOR pathways, which have been implicated in the activity of the broader Alismatis rhizome extract. Further in vivo studies are also warranted to validate the therapeutic potential of this compound for inflammatory diseases and cancer. A deeper understanding of its mechanism of action will be crucial for the development of this compound as a potential therapeutic agent.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Alismoxide from Alisma orientale

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisma orientale (Sam.) Juz. is a perennial aquatic herb whose dried rhizome, known as "Ze Xie" in traditional Chinese medicine, is used for its diuretic, anti-inflammatory, and lipid-lowering properties.[1][2] The rhizome is rich in various bioactive compounds, including triterpenoids and sesquiterpenoids.[3][4] Alismoxide is a sesquiterpenoid compound that has been identified in Alisma orientale.[1][4] These application notes provide detailed protocols for the extraction and purification of this compound from the rhizomes of Alisma orientale. The methodologies described are based on established techniques for the isolation of sesquiterpenoids from this plant.

Data Presentation: A Comparative Overview of Extraction and Purification

Due to the limited availability of specific quantitative data for this compound, this table summarizes typical yields for crude and partitioned extracts from Alisma orientale and provides a qualitative assessment of the subsequent purification stages. Researchers should note that optimization of these methods is crucial for maximizing the yield and purity of this compound.

| Stage | Method | Key Parameters | Typical Yield/Recovery | Purity | Reference |

| Extraction | Methanol Extraction | Room temperature, 2 x 5 days | ~2.0% (w/w) of dried rhizomes (crude extract) | Low | [5] |

| 60% Ethanol Reflux | 3 x 2 hours | Not specified for crude extract | Low | [2] | |

| Partitioning | Liquid-Liquid Extraction (H₂O/CHCl₃) | Chloroform partitioning of the aqueous suspension of the crude extract | ~45.6% (w/w) of the crude methanol extract | Low | [5] |

| Purification | Silica Gel Column Chromatography | Gradient elution with Petroleum Ether-Ethyl Acetate | Variable, depends on the fraction containing this compound | Moderate | [5] |

| Semi-preparative HPLC | C18 column, gradient elution with Methanol/Water | High recovery of the isolated compound from the column fraction | High (>95%) | [2] |

Experimental Protocols

Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning

This protocol describes a standard method for obtaining a sesquiterpenoid-rich extract from the dried rhizomes of Alisma orientale.

Materials and Reagents:

-

Dried rhizomes of Alisma orientale

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Distilled water (H₂O)

-

Rotary evaporator

-

Large glass containers for extraction

-

Separatory funnel

Procedure:

-

Grind the dried rhizomes of Alisma orientale into a coarse powder.

-

Macerate the powdered rhizomes (e.g., 2.0 kg) in methanol (e.g., 10 L) at room temperature for 5 days with occasional stirring.[5]

-

Decant the methanol extract. Repeat the extraction process on the plant residue with fresh methanol for another 5 days.[5]

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., ~40.1 g).[5]

-

Suspend the crude extract in distilled water (e.g., 2.0 L) and partition it against chloroform (3 x 2.0 L) in a separatory funnel.[5]

-

Combine the chloroform layers and concentrate them under reduced pressure to yield the chloroform-soluble fraction, which will be enriched with sesquiterpenoids like this compound (e.g., ~18.3 g).[5]

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the separation of the chloroform-soluble fraction to isolate this compound using silica gel column chromatography.

Materials and Reagents:

-

Chloroform-soluble extract from Protocol 1

-

Silica gel (200-300 mesh)

-

Petroleum ether (PE)

-

Ethyl acetate (EtOAc)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (Silica gel GF254)

-

TLC developing chamber and visualization reagents (e.g., anisaldehyde-sulfuric acid)

Procedure:

-

Prepare a silica gel slurry in petroleum ether and pack it into a glass chromatography column.

-

Dissolve the chloroform-soluble extract in a minimal amount of chloroform or petroleum ether and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., PE:EtOAc 50:1) and gradually increase the polarity (e.g., to 20:1, 10:1, 5:1, 2:1, 1:1).[5]

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation using TLC.

-

Pool the fractions containing the compound with the same Rf value as a standard this compound (if available) or fractions containing compounds with typical sesquiterpenoid characteristics on TLC.

-

Concentrate the pooled fractions to obtain a partially purified this compound fraction.

Protocol 3: High-Purity Purification by Semi-Preparative HPLC

This protocol is for the final purification of this compound to a high degree of purity using semi-preparative High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Partially purified this compound fraction from Protocol 2

-

HPLC-grade methanol

-

HPLC-grade water

-

Semi-preparative HPLC system with a UV detector

-

C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)

Procedure:

-

Dissolve the partially purified this compound fraction in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Set up the semi-preparative HPLC system. A typical mobile phase would be a gradient of methanol and water.

-

Inject the sample onto the column and run the HPLC program. The specific gradient will need to be optimized based on the retention time of this compound.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity of the final compound using analytical HPLC and its structure by spectroscopic methods (e.g., NMR, MS).

Visualization of Workflows and Putative Signaling Pathways

Caption: Workflow for this compound Extraction and Purification.

While the direct signaling pathways of this compound are not yet fully elucidated, other sesquiterpenoids from Alisma orientale have been shown to possess anti-inflammatory and cytoprotective activities. For instance, alismol, another sesquiterpenoid from this plant, has been found to activate the Nrf2 pathway, a key regulator of the antioxidant response. The TGF-β signaling pathway is also implicated in the bioactivity of sesquiterpenoids from Alisma orientale.[6] The following diagram illustrates the putative activation of the Nrf2 pathway, which may be relevant for this compound.

Caption: Putative Nrf2 Signaling Pathway Activation by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Structures and biological activities of the triterpenoids and sesquiterpenoids from Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ten undescribed sesquiterpenoids isolated from the tuber of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Alismoxide using HPLC

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Alismoxide, a sesquiterpenoid found in Alismatis Rhizoma, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive sesquiterpenoid isolated from the tubers of Alisma plantago-aquatica and other species of the Alismataceae family, commonly known as Alismatis Rhizoma or "Ze-Xie" in traditional Chinese medicine.[1] It has demonstrated various pharmacological activities, including anti-inflammatory, antiallergic, and vasorelaxant effects.[1][2] Accurate and precise quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.

This document outlines a validated UHPLC-MS/MS method for the simultaneous quantification of this compound and other terpenoids in Alismatis Rhizoma.

Analytical Method: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound, especially in complex matrices like plant extracts.

Instrumentation and Chromatographic Conditions

A typical UHPLC system coupled with a triple quadrupole mass spectrometer can be employed for the analysis. The following table summarizes the key instrumental parameters.

| Parameter | Condition |

| UHPLC System | UltiMate® 3000 UHPLC system or equivalent[3] |

| Mass Spectrometer | Q Exactive™ Q-Orbitrap™ Mass Spectrometer or equivalent triple quadrupole MS/MS[3] |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent[3][4] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[4] |

| Gradient Elution | 0–18 min, 20–77% B;18–25 min, 77–95% B;25–27 min, 95% B;27–28 min, 95–20% B;28–30 min, 20% B[4] |

| Flow Rate | 0.3 mL/min[4] |

| Column Temperature | 40 °C[4] |

| Injection Volume | 5 µL[4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) and/or Atmospheric Pressure Chemical Ionization (APCI+)[1] |

Mass Spectrometry Parameters

For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound need to be optimized.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be optimized] |

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, should be determined by infusing a standard solution of this compound into the mass spectrometer.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity >98%) and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Alismatis Rhizoma)

-

Grinding: Grind the dried rhizomes of Alisma orientale into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh 0.5 g of the powdered sample into a centrifuge tube.

-

Add 25 mL of methanol.

-

Vortex for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method should be validated according to standard guidelines (e.g., FDA, ICH) to ensure its reliability. Key validation parameters include:

-

Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The method should demonstrate good linearity (R² > 0.99) over the desired concentration range.

-

Precision and Accuracy: Assess intra-day and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on three different days. The relative standard deviation (RSD) for precision should be less than 15%, and the accuracy should be within 85-115%.

-